What is the chemical structure of (Dimethylamino)methylene-thiourea
An In-depth Technical Guide to [(Dimethylamino)methylene]thiourea: Structure, Synthesis, and Applications Introduction [(Dimethylamino)methylene]thiourea, a seemingly unassuming molecule, represents a cornerstone in mode...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to [(Dimethylamino)methylene]thiourea: Structure, Synthesis, and Applications
Introduction
[(Dimethylamino)methylene]thiourea, a seemingly unassuming molecule, represents a cornerstone in modern synthetic and materials chemistry. Known by various names including (E)-N-(Dimethylamino)methylenethiourea and often abbreviated as TUFA (Thiourea-Functionalized Amine), this compound is a highly versatile reagent and building block. Its unique structure, which combines a nucleophilic thiourea moiety with an enamine-like system, makes it a valuable precursor for a wide array of heterocyclic compounds.[1] Furthermore, the strategic placement of nitrogen and sulfur atoms renders it an excellent chelating agent, a property that has been successfully exploited in the development of advanced adsorbent materials for environmental remediation.[2]
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of facts to explore the causality behind its reactivity, the protocols for its synthesis, and its proven applications. We will delve into its structural and spectroscopic properties, provide a validated synthetic workflow, and survey its utility in fields ranging from materials science to medicinal chemistry and organocatalysis.
Part 1: Physicochemical and Structural Properties
A thorough understanding of a molecule's fundamental properties is critical for its effective application. This section details the identity, structure, and spectroscopic signature of [(Dimethylamino)methylene]thiourea.
Chemical Identity
The compound is identified by several key metrics, which are crucial for accurate sourcing and regulatory compliance.
The molecule's reactivity is a direct consequence of its electronic and steric arrangement. It features a thiourea group connected to a dimethylamino group via a methylene bridge, creating a conjugated system. The double bond between the methylene carbon and the adjacent nitrogen atom gives rise to (E/Z) isomerism, with the (E)-isomer being commonly cited.[1][5]
The key functional groups—the thiourea NH₂ and C=S, and the dimethylamino nitrogen—are pivotal to its function. The thiourea protons are capable of forming strong hydrogen bonds, a feature central to its application in organocatalysis, while the nitrogen and sulfur atoms act as effective coordination sites for metal ions.[2][6]
Mechanism of action for(Dimethylamino)methylene-thiourea in organic synthesis
An In-Depth Technical Guide to the Mechanism of Action of (Dimethylamino)methylene-thiourea in Organic Synthesis Abstract (Dimethylamino)methylene-thiourea, a derivative of thiourea, has emerged as a highly versatile and...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Mechanism of Action of (Dimethylamino)methylene-thiourea in Organic Synthesis
Abstract
(Dimethylamino)methylene-thiourea, a derivative of thiourea, has emerged as a highly versatile and powerful reagent in modern organic synthesis. Its unique electronic structure, characterized by a "push-pull" system, endows it with multiple reactive sites, enabling it to serve as a key building block for a diverse array of heterocyclic compounds. The presence of a nucleophilic thiourea moiety, an electrophilic methylene carbon, and a labile dimethylamino leaving group underpins its broad utility. This guide provides a comprehensive exploration of the core mechanistic principles governing the reactivity of (dimethylamino)methylene-thiourea. It delves into its role as a synthon in the construction of medicinally relevant scaffolds such as pyrimidines, pyrazoles, and isoxazoles, offering detailed, step-by-step mechanistic pathways. Authored for researchers, scientists, and drug development professionals, this document synthesizes field-proven insights with authoritative references to explain the causality behind its synthetic transformations.
Introduction: The Strategic Value of (Dimethylamino)methylene-thiourea
(Dimethylamino)methylene-thiourea, systematically named [(dimethylamino)methylidene]thiourea[1], is a crystalline solid that integrates the structural features of an enamine and a thiourea. This combination results in a unique electronic profile that makes it an invaluable C1 and N-C-S synthon. Its synthesis is readily achieved, for instance, through the reaction of thiourea with dimethylformamide dimethyl acetal (DMF-DMA), which serves as a source for the dimethylaminomethylene group.[2]
The strategic importance of this reagent lies in its predictable and versatile reactivity. The dimethylamino group, being an excellent leaving group, facilitates nucleophilic substitution reactions at the methylene carbon. This allows for the facile introduction of various functionalities and, most importantly, enables cyclization reactions with binucleophiles to form a wide range of heterocyclic systems.[3][4] These heterocyclic motifs are ubiquitous in pharmaceuticals, agrochemicals, and materials science, making efficient synthetic routes to them a paramount objective in chemical research.
Core Mechanistic Principles of Reactivity
The reactivity of (dimethylamino)methylene-thiourea is governed by the interplay of several key structural and electronic features. Understanding these principles is crucial for predicting its behavior and designing novel synthetic applications.
Electronic Structure: A Push-Pull System
The molecule features a classic "push-pull" alkene system. The lone pair of electrons on the dimethylamino nitrogen atom pushes electron density into the C=C double bond (in its resonance form), while the electron-withdrawing thiourea group pulls electron density away. This polarization renders the terminal methylene carbon electrophilic and susceptible to attack by nucleophiles. The thiourea moiety itself contains nucleophilic sites at the sulfur and nitrogen atoms.[5][6]
Key Reactive Sites
Electrophilic Methylene Carbon: This is the primary site for nucleophilic attack, initiating most of the reagent's key transformations.
Nucleophilic Sulfur Atom: The sulfur of the thiocarbonyl group (C=S) is a soft nucleophile and can react with soft electrophiles.[6]
Nucleophilic Nitrogen Atoms: The nitrogen atoms of the thiourea moiety are also nucleophilic and participate in cyclization reactions.
Labile Dimethylamino Group: The N(CH₃)₂ group is an excellent leaving group, especially after protonation or in the presence of a Lewis acid. Its departure is often the thermodynamic driving force for reactions, leading to the formation of a stable, conjugated product.[3]
Mechanism of Action in Heterocycle Synthesis
The most prominent application of (dimethylamino)methylene-thiourea is in the synthesis of substituted heterocycles. It serves as a versatile three-atom synthon (N-C-S or N-C-N, depending on the reaction partner) that reacts with various binucleophiles.
Synthesis of Pyrimidines and Thiazoles
(Dimethylamino)methylene-thiourea is an excellent precursor for pyrimidine-2-thiones. The reaction proceeds with 1,3-dielectrophiles, such as β-ketoaldehydes or their enaminone derivatives.
General Reaction Scheme:
The reaction with a heterocyclic enaminone in the presence of a base like potassium carbonate affords a pyrimidine derivative.[3] The mechanism involves an initial nucleophilic attack, followed by an intramolecular cyclization and elimination of dimethylamine.
Detailed Step-by-Step Mechanism:
Nucleophilic Attack: The enaminone, under basic conditions, acts as a nucleophile, attacking the electrophilic methylene carbon of (dimethylamino)methylene-thiourea.
Intermediate Formation: A linear intermediate is formed.
Cyclization: Intramolecular attack by a nitrogen atom of the thiourea moiety onto a carbonyl or equivalent electrophilic carbon of the reaction partner.
Elimination: The reaction is driven to completion by the elimination of the stable dimethylamine molecule, leading to the formation of the aromatic pyrimidine ring.
Caption: Logical Flow for Pyrazole Synthesis.
Synthesis of Isoxazoles
The reaction with hydroxylamine follows a similar pathway to that with hydrazine. The oxygen or nitrogen atom of hydroxylamine can act as the initial nucleophile.
Detailed Step-by-Step Mechanism:
Nucleophilic Attack: Hydroxylamine attacks the electrophilic methylene carbon.
Elimination of Dimethylamine: A subsequent elimination of dimethylamine yields an oxime-like intermediate.
Cyclization: The oxygen atom of the oxime attacks the thiocarbonyl carbon, leading to a cyclized intermediate.
Rearrangement/Elimination: The ring closes, and subsequent steps lead to the formation of the isoxazole ring. Studies on analogous dimethylaminomethylene derivatives show that they react with hydroxylamine hydrochloride to yield 5-unsubstituted isoxazoles.
[3]
Experimental Protocols and Data
The choice of reaction conditions is critical for directing the outcome of syntheses using (dimethylamino)methylene-thiourea. The solvent, base, and temperature all play pivotal roles in the mechanism.
Representative Protocol: Synthesis of a Pyrimidine Derivative
This protocol is a generalized procedure based on common methodologies found in the literature for related compounds.
[3]
Objective: To synthesize a substituted pyrimidine-2-thione from (dimethylamino)methylene-thiourea and an appropriate enaminone.
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the enaminone (1.0 eq), (dimethylamino)methylene-thiourea (1.0 eq), and anhydrous potassium carbonate (2-3 eq).
Add the solvent mixture (e.g., DMF/ethanol). The choice of a high-boiling polar aprotic solvent like DMF often facilitates the reaction.
Heat the reaction mixture to reflux. The temperature is maintained to ensure the elimination of the dimethylamine byproduct.
Monitor the reaction progress using Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Pour the mixture into ice-water and stir. The product will often precipitate.
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrimidine-2-thione.
Causality Behind Experimental Choices:
Base (K₂CO₃): A non-nucleophilic base is used to deprotonate the enaminone or other acidic protons, facilitating the initial nucleophilic attack without competing with the primary reactants.
Solvent (DMF/Ethanol): A polar solvent is required to dissolve the reactants and salts. A high reflux temperature helps to overcome the activation energy for cyclization and drives the elimination of dimethylamine.
Reflux Conditions: Heating is essential to provide the energy for the multi-step reaction and to ensure the volatile dimethylamine byproduct is removed from the reaction equilibrium.
(Dimethylamino)methylene-thiourea stands out as a robust and versatile reagent in organic synthesis. Its mechanism of action is rooted in the push-pull nature of its electronic system, which defines a clear pattern of reactivity: nucleophilic attack at the methylene carbon, followed by the elimination of dimethylamine and subsequent intramolecular cyclization. This predictable pathway allows for the rational design of syntheses for a wide variety of nitrogen- and sulfur-containing heterocycles.
The continued exploration of its reactivity with novel binucleophiles promises to unlock new families of heterocyclic compounds. Furthermore, its application in asymmetric catalysis, where the thiourea moiety can act as a hydrogen-bond donor,[7][8][9] presents an exciting avenue for future research. As the demand for complex, medicinally active molecules grows, the strategic use of pre-functionalized and highly reactive building blocks like (dimethylamino)methylene-thiourea will undoubtedly play an increasingly critical role in advancing the fields of drug discovery and materials science.
References
Al-Omran, F., El-Khair, A. A. (2017). Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. RSC Advances. Available at: [Link]
Li, Y., et al. (2023). Discovery of Novel N-[(dimethylamino)methylene]thiourea (TUFA)-Functionalized Lignin for Efficient Cr(VI) Removal from Wastewater. Molecules. Available at: [Link]
(2021). 10.3: Thiourea Based Catalysis. Chemistry LibreTexts. Available at: [Link]
Wong, Y-S., et al. (2023). Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. IUCrData. Available at: [Link]
Do, T. H., et al. (2023). Synthesis of Thioureas, Thioamides, and Aza-Heterocycles via Dimethyl-Sulfoxide-Promoted Oxidative Condensation of Sulfur, Malonic Acids, and Amines. Organic Chemistry Portal. Available at: [Link]
Sankaran, K., Krishnakumar, V. (2010). Spectroscopic investigations and structural confirmation studies on thiourea. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
Koren, G., Svete, J. (2021). Synthesis of Heterocycles from Alkyl 3-(Dimethylamino)propenoates and Related Enaminones. ResearchGate. Available at: [Link]
Wong, Y-S., et al. (2023). Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. Acta Crystallographica Section E. Available at: [Link]
Do, T. H., et al. (2023). Synthesis of Thioureas, Thioamides, and Aza-Heterocycles via Dimethyl-Sulfoxide-Promoted Oxidative Condensation of Sulfur, Malonic Acids, and Amines. ResearchGate. Available at: [Link]
El-Gazzar, A. A., et al. (2023). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. MDPI. Available at: [Link]
Matrix Fine Chemicals. [(DIMETHYLAMINO)METHYLIDENE]THIOUREA | CAS 83490-20-4. Available at: [Link]
Ghoneim, A., Morsy, N. (2017). A Facile Synthesis of New Heterocyclic Compounds from Thiourea and Urea, which Links with Some Hexoses. Semantic Scholar. Available at: [Link]
Nikolova, S., et al. (2022). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. MDPI. Available at: [Link]
Al-Janabi, I., et al. (2017). Reaction of N (aminoamidino) thiourea derivatives with dimethylacetylene dicarboxylate. ResearchGate. Available at: [Link]
Simoyi, R. H., et al. (2008). Kinetics and mechanism of oxidation of N, N'-dimethylaminoiminomethanesulfinic acid by acidic bromate. The Journal of Physical Chemistry A. Available at: [Link]
Azizi, N., et al. (2023). Thiourea fused γ-amino alcohol organocatalysts for asymmetric Mannich reaction of β-keto active methylene compounds with imines. RSC Advances. Available at: [Link]
Bahkali, A., et al. (2021). Structural comparison of ethylenediamine platinum(II) complexes containing thiourea and its di- and tetramethyl substituted derivatives. ResearchGate. Available at: [Link]
Laitonjam, W. S., Nahakpam, L. (2018). Mechanistic Study on the Formation of Compounds from Thioureas. IntechOpen. Available at: [Link]
Khan, I., Ali, S. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Semantic Scholar. Available at: [Link]
SynArchive. Named Reactions List. Available at: [Link]
Moore, M. L., Crossley, F. S. (1941). methylthiourea. Organic Syntheses. Available at: [Link]
Thermodynamic Stability of N-[(Dimethylamino)methylene]thiourea at Room Temperature: A Comprehensive Technical Guide
Executive Summary Understanding the thermodynamic stability of N-[(dimethylamino)methylene]thiourea (often abbreviated as TUFA) at room temperature (298.15 K) is critical for its deployment in both advanced environmental...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Understanding the thermodynamic stability of N-[(dimethylamino)methylene]thiourea (often abbreviated as TUFA) at room temperature (298.15 K) is critical for its deployment in both advanced environmental remediation and complex organic synthesis. This whitepaper deconstructs the structural thermodynamics, tautomeric equilibria, and hydrolytic stability of this compound. Furthermore, it establishes self-validating experimental workflows for quantifying its thermodynamic parameters, ensuring robust data integrity for downstream drug development and materials engineering.
Structural Thermodynamics & Tautomeric Equilibria
N-[(Dimethylamino)methylene]thiourea (CAS 83490-20-4) is characterized by a central thiourea core conjugated with a dimethylaminomethylene group[1]. At room temperature, the thermodynamic stability of this molecule is dictated by the delicate balance of its tautomeric states and the resonance stabilization provided by its functional groups.
The Thione-Thiol Equilibrium
Thiourea derivatives inherently exist in an equilibrium between the thione (
C=S
) and thiol (
C−SH
) tautomers. However, for N-[(dimethylamino)methylene]thiourea, the equilibrium at 298.15 K is heavily shifted toward the thione form .
Causality of Stability: The dimethylamino group (
−N(CH3)2
) acts as a powerful electron-donating moiety. Through extended
π
-conjugation across the
N−C=N−C=S
backbone, the nitrogen lone pairs delocalize electron density toward the thiocarbonyl carbon. This resonance significantly increases the double-bond character of the internal
C−N
bonds, lowering the overall standard Gibbs free energy of formation (
ΔGf∘
) and locking the molecule into a highly stable zwitterionic-like thione state at room temperature.
Fig 1: Tautomeric equilibria and resonance stabilization of the thione form at 298.15 K.
Quantitative Thermodynamic & Physicochemical Data
To facilitate predictive modeling in functionalization reactions, the baseline physicochemical parameters of the compound must be established. The table below summarizes the core metrics governing its ambient stability.
Table 1: Physicochemical Properties of N-[(Dimethylamino)methylene]thiourea
Parameter
Value / Description
Causality / Relevance
IUPAC Name
[(Dimethylamino)methylidene]thiourea
Standardized nomenclature for structural identification[1].
Molecular Formula
C4H9N3S
Defines the absolute stoichiometric boundaries[1].
Molecular Weight
131.2 g/mol
Essential for precise molarity and mass balance calculations[1].
Resistance to spontaneous solvolysis ensures shelf-life at RT.
Self-Validating Experimental Workflows
To empirically verify the thermodynamic stability of N-[(dimethylamino)methylene]thiourea at room temperature, researchers must employ orthogonal analytical techniques. The following protocols are designed as self-validating systems , ensuring that instrument drift or sample degradation does not masquerade as legitimate thermodynamic data.
Protocol 1: NMR-Based Thermodynamic Profiling (
Keq
and
ΔG∘
)
Objective: Quantify the thione-thiol equilibrium constant to derive the standard Gibbs free energy.
Solvent Selection & Preparation: Dissolve 10 mg of the compound in 0.5 mL of anhydrous DMSO-
d6
.
Causality: Aprotic DMSO-
d6
is strictly required because protic solvents (like
D2O
) induce rapid intermolecular proton exchange, which averages the N-H and S-H signals and destroys the tautomeric resolution.
Internal Standardization (Self-Validation): Add 0.05% v/v Tetramethylsilane (TMS) as a chemical shift reference (0.00 ppm) and a known molarity of 1,3,5-trioxane.
Causality: The integration of the non-exchangeable dimethylamino protons (~3.0 ppm) must equal exactly six times the integration of the trioxane standard. If this mass balance fails, it proves the sample degraded prior to analysis, invalidating the run.
Acquisition: Acquire
1H
NMR spectra using a 500 MHz spectrometer with the variable temperature (VT) unit strictly calibrated to 298.15 K.
Thermodynamic Calculation: Integrate the thione N-H proton against the thiol S-H proton (if detectable). Calculate
Keq=[Thiol]/[Thione]
and derive stability via
ΔG∘=−RTln(Keq)
.
Objective: Establish the thermal degradation onset (
Tonset
) to confirm absolute kinetic trapping at room temperature.
Sample Encapsulation: Seal 5 mg of the compound in an aluminum hermetic pan.
Causality: Hermetic sealing prevents solvent evaporation or oxidative degradation from skewing the endothermic/exothermic heat flow signals.
Baseline Subtraction (Self-Validation): Run an empty matched aluminum pan under identical conditions. Subtracting this baseline isolates the specific heat capacity (
Cp
) of the sample, ensuring that instrument drift does not artificially inflate the integration of the thermal peaks.
Thermal Cycling: Ramp the temperature from 10°C to 150°C at 5°C/min, then cool back to 10°C.
Causality: The cooling cycle validates whether any observed endotherms near room temperature are reversible phase transitions (e.g., polymorphism) or irreversible degradation.
Fig 2: Self-validating experimental workflow for thermodynamic and thermal profiling.
Application Context: Stability in Functional Materials & Synthesis
The robust thermodynamic stability of the N-[(dimethylamino)methylene]thiourea moiety at room temperature is the cornerstone of its utility in modern chemical applications.
Environmental Remediation (Adsorbent Functionalization):
Recent advancements have utilized this compound to synthesize novel 2 for the efficient removal of Cr(VI) from wastewater[2]. The thermodynamic stability of the grafted thiourea linkage ensures that the adsorbent does not degrade in aqueous environments at ambient temperatures. Furthermore, thermodynamic analyses of the Cr(VI) adsorption process onto these TUFA-lignin materials reveal that the interaction is spontaneous, endothermic, and entropy-driven, relying heavily on the stable, electron-rich nitrogen and sulfur functional groups[2].
Biheterocyclic Organic Synthesis:
In synthetic organic chemistry, related bis-derivatives such as3 are utilized as highly stable starting materials for the regioselective synthesis of complex biheterocyclic compounds, including imidazo[2,1-b]thiazoles[3]. The ambient thermodynamic stability of the (dimethylamino)methylene-thiourea core prevents premature fragmentation, allowing it to undergo controlled double condensation reactions with high yield and precision[3].
References
Title: [(DIMETHYLAMINO)METHYLIDENE]THIOUREA | CAS 83490-20-4
Source: Matrix Fine Chemicals
URL: [Link]
Title: Discovery of Novel N-[(dimethylamino)methylene]thiourea (TUFA)-Functionalized Lignin for Efficient Cr(VI) Removal from Wastewater
Source: MDPI (Toxics)
URL: [Link]
Title: The Journal of Organic Chemistry Vol. 68 No. 12 (Synthesis and biological activity of some new condensed triazole derivatives)
Source: ACS Publications
URL: [Link]
Application Note: Laboratory Synthesis of N-[(Dimethylamino)methylene]thiourea
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reproducible, self-validating protocol for the regioselective synthesis of mono-substituted N-[(dimethy...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Objective: To provide a highly reproducible, self-validating protocol for the regioselective synthesis of mono-substituted N-[(dimethylamino)methylene]thiourea.
Rationale and Scope
N-[(Dimethylamino)methylene]thiourea (often abbreviated as TUFA) is a highly versatile organosulfur building block characterized by the presence of both nitrogen and sulfur functional groups. In drug development, it serves as a critical precursor for the regioselective synthesis of biheterocyclic compounds, including thiazolic and thiazinic diazadienes, which are essential scaffolds in medicinal chemistry[1]. Beyond pharmaceuticals, TUFA has recently gained traction in environmental materials science, where it is used to functionalize biopolymers (such as lignin) for the high-capacity adsorption and removal of hexavalent chromium (Cr(VI)) from wastewater[2].
The synthesis relies on the nucleophilic condensation of thiourea with N,N-dimethylformamide dimethyl acetal (DMF-DMA). As an Application Scientist, it is crucial to recognize that stoichiometric control is the primary driver of product selectivity . While a large excess of DMF-DMA (>2.0 equivalents) will drive the reaction toward the double condensation product, N,N'-bis(dimethylaminomethylene)thiourea[1], restricting the reagent to a slight molar excess (1.2 equivalents) ensures the selective formation of the mono-substituted target compound[2].
Experimental Workflow
The following diagram outlines the logical progression of the synthesis, highlighting the critical transition from nucleophilic condensation to anti-solvent precipitation.
Figure 1: Experimental workflow for N-[(dimethylamino)methylene]thiourea synthesis.
Quantitative Data & Reagent Specifications
To ensure a self-validating experimental setup, all quantitative parameters must be strictly adhered to. The table below summarizes the stoichiometric ratios and physicochemical parameters required for optimal yield.
This protocol is designed not merely as a set of instructions, but as a causally linked workflow where every physical action has a distinct chemical purpose.
Step 1: Assembly and Dissolution
Weigh 1.0 g of high-purity thiourea and transfer it to a 250 mL round-bottom flask equipped with a magnetic stir bar.
Causality: Ethanol serves as an excellent polar protic solvent that readily dissolves thiourea. Using anhydrous ethanol is critical to prevent the premature hydrolysis of the moisture-sensitive DMF-DMA reagent into dimethylformamide (DMF) and methanol, which would artificially lower your active reagent concentration.
Stir the mixture at room temperature until the thiourea is completely dissolved, yielding a clear solution.
Step 2: Reagent Addition
Under a gentle nitrogen sweep (optional but recommended for maximum yield), slowly add 2.1 mL of DMF-DMA via syringe[2].
Causality: The precise addition of 2.1 mL establishes a ~1:1.2 molar ratio. This slight excess compensates for any trace moisture degradation while strictly preventing the secondary amine attack that leads to the bis-substituted byproduct[1].
Step 3: Reflux and Condensation
Attach a reflux condenser to the round-bottom flask.
Submerge the flask in an oil bath or heating mantle and raise the temperature to 75 °C[2].
Maintain continuous stirring under reflux for exactly 3 hours[2].
Causality: Heating to 75 °C (just below the boiling point of ethanol) provides the necessary kinetic energy for the primary amine of thiourea to attack the acetal carbon of DMF-DMA. Over the 3-hour period, the reaction reaches equilibrium, continuously eliminating two equivalents of methanol as a leaving group.
Step 4: Anti-Solvent Precipitation
Remove the flask from the heat source and allow it to cool to room temperature.
Optional but recommended: Spin the mixture on a rotary evaporator to slightly concentrate the solution and remove the generated methanol byproduct[2].
Add 30 mL of cyclohexane directly to the mixture and stir vigorously for 30 minutes[2].
Causality: This is the most critical step for isolation. The synthesized TUFA is highly polar and remains soluble in ethanol. Cyclohexane acts as a non-polar anti-solvent. Its introduction drastically disrupts the solvation shell around the TUFA molecules, forcing rapid crystallization and precipitation without the need for complex chromatographic purification.
Step 5: Isolation and Validation
Filter the resulting precipitate under vacuum using a Büchner funnel[2].
Wash the filter cake with a small volume (10-15 mL) of ice-cold cyclohexane to flush out any unreacted DMF-DMA or trapped ethanol.
Dry the collected solid under vacuum at 40 °C overnight.
Self-Validation: The reaction is deemed successful upon the isolation of a distinct light yellow solid powder [2]. For rigorous structural validation, 1H NMR spectroscopy should be employed; the disappearance of the methoxy protons from DMF-DMA and the appearance of a characteristic downfield singlet for the newly formed methylene proton confirm the synthesis.
References
1.[1] Title: The Journal of Organic Chemistry Vol. 68 No. 12 - ACS Publications
Source: acs.org
URL:
2.[2] Title: Discovery of Novel N-[(dimethylamino)methylene]thiourea (TUFA)-Functionalized Lignin for Efficient Cr(VI) Removal from Wastewater
Source: nih.gov (PMC)
URL:
Application Note: Regioselective Synthesis of (Dimethylamino)methylene-thiourea via Trityl-Directed Mono-Derivatization
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a self-validating, high-yield protocol for the synthesis of (Dimethylamino)methylene-thiourea (CAS: 83490-20-4)...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Objective: To provide a self-validating, high-yield protocol for the synthesis of (Dimethylamino)methylene-thiourea (CAS: 83490-20-4) from triphenylmethyl isothiocyanate (TrNCS), utilizing a strategic protection-deprotection pathway to prevent unwanted bis-condensation.
Strategic Rationale & Causality
The direct condensation of unprotected thiourea with N,N-dimethylformamide dimethyl acetal (DMF-DMA) is notoriously difficult to control, overwhelmingly driving the reaction toward the double-condensation byproduct, N,N'-bis(dimethylaminomethylene)thiourea[1].
To achieve regioselective mono-derivatization, this protocol employs a steric-shielding strategy utilizing the triphenylmethyl (trityl) group. By starting with triphenylmethyl isothiocyanate (TrNCS), we can synthesize a mono-protected N-tritylthiourea. The massive steric bulk of the trityl group effectively masks the secondary amine, forcing the subsequent DMF-DMA condensation to occur exclusively at the primary amine[2].
Critical Thermodynamic Control: The initial amination of TrNCS must be strictly controlled. As documented in classical sulfur chemistry, exposing TrNCS to ammonia under reflux conditions triggers a nucleophilic substitution pathway (releasing thiocyanate and forming triphenylmethylamine) rather than the desired addition[3]. Therefore, the amination step in this protocol is strictly maintained at room temperature to thermodynamically favor addition to the isothiocyanate carbon[4].
Mechanistic Workflow
Synthesis workflow of (Dimethylamino)methylene-thiourea via trityl protection.
Quantitative Data & Reaction Parameters
Reaction Step
Key Reagents
Temp / Time
Expected Yield
Validation Metric (TLC / MS)
1. Amination
TrNCS, NH₃ (0.5 M in THF)
0 °C to RT / 8 h
85 - 90%
TLC:
Rf
0.4 (Hexane/EtOAc 3:1)
2. Condensation
N-Tritylthiourea, DMF-DMA
60 °C / 4 h
75 - 80%
TLC:
Rf
0.6 (DCM/MeOH 95:5)
3. Deprotection
Intermediate, TFA, TES
RT / 2 h
> 90%
MS (ESI+):
m/z
132.2 [M+H]⁺
Step-by-Step Experimental Protocols
Step 1: Synthesis of N-Tritylthiourea
Objective: Convert TrNCS to a mono-protected thiourea via nucleophilic addition.
Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add triphenylmethyl isothiocyanate (TrNCS) (10.0 mmol, 3.01 g) and dissolve in 50 mL of anhydrous Tetrahydrofuran (THF).
Amination: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a commercially available solution of ammonia in THF (0.5 M, 60 mL, 30.0 mmol) dropwise over 15 minutes.
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (RT) for 8 hours[4].
Causality Check: Do not heat the reaction. Heating will induce substitution, yielding triphenylmethylamine and thiocyanate salts[3].
Validation & Workup: Monitor via TLC (Hexane/EtOAc 3:1). Upon complete consumption of the UV-active TrNCS starting material, concentrate the mixture in vacuo. Re-dissolve the crude residue in dichloromethane (DCM), wash with brine, dry over anhydrous
Na2SO4
, and evaporate to yield N-Tritylthiourea as a white solid.
Step 2: Condensation with DMF-DMA
Objective: Regioselective functionalization of the primary amine.
Preparation: In a 100 mL flask equipped with a reflux condenser, dissolve the N-Tritylthiourea (8.0 mmol) in 30 mL of anhydrous Toluene.
Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (8.8 mmol, 1.17 mL) in one portion.
Reaction: Heat the mixture gently to 60 °C for 4 hours.
Causality Check: The primary amine attacks the acetal, eliminating methanol. The massive steric bulk of the trityl group prevents the secondary amine from reacting, entirely suppressing the formation of bis-adducts[1].
Validation & Workup: The reaction is complete when the suspension turns into a clear solution and TLC (DCM/MeOH 95:5) indicates a new, more polar spot. Evaporate the toluene and excess DMF-DMA under reduced pressure to isolate N-((Dimethylamino)methylene)-N'-tritylthiourea.
Step 3: Acidic Cleavage of the Trityl Group
Objective: Remove the protecting group to yield the target compound.
Preparation: Dissolve the intermediate (6.0 mmol) in 20 mL of anhydrous DCM and cool to 0 °C.
Causality Check: TES is a crucial carbocation scavenger. During deprotection, the highly stable trityl cation is released. TES reduces it to inert triphenylmethane, preventing it from re-alkylating the thiourea product.
Deprotection: Slowly add Trifluoroacetic acid (TFA) (5 mL) to create a ~20% v/v acidic solution[4]. Stir at RT for 2 hours.
Validation & Workup: Concentrate the mixture in vacuo to remove DCM and TFA. Triturate the resulting oily residue with cold diethyl ether. The inert triphenylmethane byproduct remains soluble in ether, while the target (Dimethylamino)methylene-thiourea precipitates as a highly pure, white solid. Filter and dry under a high vacuum.
References
Bacon, R. G. R., & Kochling, J. (1965). Thiocyanogen, Thiocyanates, and Isothiocyanates. Part IV. Addition, Substitution, and Substitutive Reduction between Triphenylmethyl Isothiocyanate and Alcohols or Amines. Journal of the Chemical Society.
URL: [Link]
Wang, Y., et al. (2011). Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus. Journal of Medicinal Chemistry (via PMC).
URL: [Link]
Chabchoub, F., et al. (2006). Synthesis and biological activity of some new condensed triazole derivatives. ResearchGate.
URL: [Link]
Kondaskar, A., et al. (2022). Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents. RSC Advances (via PMC).
URL: [Link]
Advanced Orthogonal Protection: Utilizing the (Dimethylamino)methylene Group for Thiourea and Amine Stabilization in SPPS
Executive Summary In the synthesis of complex peptidomimetics, nucleopeptides, and sequences containing modified arginines or thiourea isosteres, standard protecting groups (such as Boc, Pbf, or Trt) often fall short. Th...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the synthesis of complex peptidomimetics, nucleopeptides, and sequences containing modified arginines or thiourea isosteres, standard protecting groups (such as Boc, Pbf, or Trt) often fall short. Their reliance on acid-labile cleavage (e.g., 95% TFA) precludes the isolation of fully protected intermediates for post-cleavage modification. To solve this, we leverage the (dimethylamino)methylene (Dmf) group. When reacted with a primary amine or thiourea, it forms a transient (dimethylamino)methylene-thiourea or formamidine moiety. This guide details the mechanistic rationale, workflow logic, and self-validating protocols for deploying this highly orthogonal protecting group.
Mechanistic Rationale & Chemical Causality
The Dmf group is introduced via condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA), a reagent that seamlessly converts thioureas into N,N'-bis(dimethylaminomethylene)thiourea derivatives . Mechanistically, the dimethylamino nitrogen donates electron density through resonance into the methylene carbon, creating a highly stable, delocalized system.
Base Stability (Piperidine): The extensive electron delocalization prevents nucleophilic attack by secondary amines, rendering the Dmf group completely stable to the 20% piperidine used during iterative Fmoc deprotection cycles.
Acid Stability (TFA): Unlike Pbf or Trt groups, the Dmf moiety lacks a stable carbocation leaving group. Consequently, it is entirely resistant to 95% trifluoroacetic acid (TFA). This allows the peptide to be cleaved from the resin while retaining the Dmf protection on sensitive thiourea or amine side chains, a critical feature for nucleopeptide synthesis .
Orthogonal Cleavage (Ammonia): The Dmf group is selectively removed via nucleophilic displacement using concentrated aqueous ammonia. The ammonia attacks the formamidine carbon and expels dimethylamine, restoring the native functional group without damaging the peptide backbone .
Workflow & Decision Logic
Decision matrix for selecting the Dmf protecting group in SPPS.
Chemical workflow from Dmf protection to orthogonal post-cleavage deprotection.
Quantitative Performance Data
The following table summarizes the chemical stability and orthogonality of the Dmf group compared to industry-standard protecting groups used for nitrogenous side chains.
Protecting Group
Target Moiety
SPPS Stability (20% Piperidine)
Cleavage Stability (95% TFA)
Deprotection Condition
Orthogonality Profile
(Dimethylamino)methylene (Dmf)
Thiourea, Amine, Nucleobase
Highly Stable
Highly Stable
Aq. NH
3
or Hydrazine
Excellent (Post-cleavage)
Trityl (Trt)
Amine, Thiol
Stable
Labile
95% TFA
Poor (Cleaves with resin)
Pbf
Guanidino
Stable
Labile
95% TFA
Poor (Cleaves with resin)
tert-Butyloxycarbonyl (Boc)
Amine
Stable
Labile
95% TFA
Poor (Cleaves with resin)
Allyl / Alloc
Amine, Carboxyl
Stable
Stable
Pd(PPh
3
)
4
/ Scavenger
Good (On-resin only)
Self-Validating Experimental Protocols
Protocol 4.1: Synthesis of the Fmoc-Xaa(Dmf)-OH Building Block
Causality: DMF-DMA acts as both the solvent and the reactant, driving the equilibrium toward the formamidine/thiourea-acetal condensation without requiring harsh coupling reagents that could cause oligomerization.
Reaction Setup: Dissolve 10 mmol of the Fmoc-protected amino acid (containing a free thiourea or amine side chain) in 20 mL of anhydrous DMF.
Incubation: Stir the mixture at 50°C for 2 hours under a nitrogen atmosphere.
Self-Validation Checkpoint: Take a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via ESI-MS. The reaction is strictly complete when the mass shifts by exactly +55.08 Da (Addition of C
3
H
7
N, loss of H
2
O/MeOH). No starting material should remain.
Isolation: Remove the solvent under high vacuum. Triturate the resulting thick oil with cold diethyl ether to precipitate the Fmoc-Xaa(Dmf)-OH monomer. Filter, wash with cold ether, and dry under vacuum.
Protocol 4.2: Fmoc-SPPS Incorporation
Causality: The Dmf group is sterically compact. Unlike the bulky Pbf group, it does not significantly hinder coupling efficiency, allowing for standard coupling times.
Resin Preparation: Swell the resin (e.g., Rink Amide AM) in DMF for 30 minutes.
Deprotection: Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min). The Dmf group remains untouched due to its resonance stabilization against base-catalyzed elimination.
Coupling: Couple the Fmoc-Xaa(Dmf)-OH monomer using 4.0 eq of the amino acid, 3.9 eq of HATU, and 8.0 eq of DIPEA for 45 minutes at room temperature.
Validation: Perform a standard Kaiser test. A clear yellow bead indicates successful coupling (negative for free primary amines).
Elongation: Continue standard SPPS for the remainder of the sequence.
Protocol 4.3: TFA Cleavage and Orthogonal Deprotection
Causality: Because the Dmf group survives TFA, we can perform a "clean" cleavage, removing all other side-chain protecting groups (Boc, tBu, Trt) and the resin, leaving only the Dmf-protected peptide.
Global Cleavage: Treat the resin with a cocktail of 95% TFA, 2.5% TIS, and 2.5% H
2
O for 2 hours at room temperature.
Precipitation: Filter the cleavage cocktail into cold diethyl ether to precipitate the crude peptide. Centrifuge at 4000 rpm for 5 minutes and decant the supernatant.
Orthogonal Deprotection: Dissolve the crude Dmf-protected peptide in a 1:1 mixture of concentrated aqueous ammonia (28%) and 1,4-dioxane (Dioxane ensures peptide solubility).
Incubation: Stir at room temperature for 15 hours. Causality: The ammonia acts as a potent nucleophile, attacking the formamidine carbon and expelling dimethylamine, thereby cleanly restoring the native thiourea/amine.
Final Isolation: Lyophilize the solution directly to remove ammonia, dioxane, and dimethylamine. Purify the final deprotected peptide via RP-HPLC.
Quality Control & Troubleshooting
Incomplete Dmf Removal: If ESI-MS of the final product shows a +55 Da adduct, the ammonia deprotection was incomplete. Solution: Ensure the aqueous ammonia is fresh (28% concentration) and increase the reaction temperature to 40°C for 4 hours.
Premature Cleavage during SPPS: If the Dmf group is lost during synthesis, verify that your piperidine is not contaminated with water, as aqueous bases can slowly hydrolyze the formamidine linkage over prolonged exposures.
References
The Journal of Organic Chemistry Vol. 68 No. 12. ACS Publications. URL:[Link]
Solid-phase synthesis of a nucleopeptide from the linking site of adenovirus-2 nucleoprotein, -Ser(p5 CATCAT)-Gly-Asp-. Oxford Academic. URL: [Link]
Stepwise Solid-Phase Synthesis of Nucleopeptides. SciSpace. URL:[Link]
Technical Notes & Optimization
Troubleshooting
Reducing unwanted side reactions when using (Dimethylamino)methylene-thiourea
Prepared by the Senior Application Scientist Team Welcome to the technical support center for (Dimethylamino)methylene-thiourea, also known as N,N-dimethyl-N'-(thioxomethyl)formimidamide. This guide is designed for resea...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for (Dimethylamino)methylene-thiourea, also known as N,N-dimethyl-N'-(thioxomethyl)formimidamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. Our goal is to provide you with the expertise and field-proven insights necessary to minimize unwanted side reactions, thereby enhancing the yield, purity, and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions encountered during the use of (Dimethylamino)methylene-thiourea in synthetic protocols.
Q1: My reaction is producing a complex mixture of byproducts. What are the most common unwanted side reactions with (Dimethylamino)methylene-thiourea?
A1: The complex reactivity of (Dimethylamino)methylene-thiourea stems from its multiple functional groups. The most common side reactions are:
Hydrolysis: The imine (C=N) bond is susceptible to cleavage by water, especially under acidic or basic conditions. This reverts the molecule to thiourea and a dimethylformamide-derived species, which can complicate purification.
Oxidation: The thiourea moiety is sensitive to oxidizing agents. The sulfur atom can be oxidized to form various species, including sulfinic and sulfonic acid derivatives, which can lead to complex and often undesired product profiles.[1]
Thermal Degradation: The compound can be thermally labile. Heating, particularly above 80-100°C, can lead to decomposition and the formation of side products.[2] In some continuous-flow syntheses involving related thioureas, the appearance of side products was noted at 100°C, prompting the operational temperature to be maintained at 80°C.[2]
Reaction with Electrophiles/Nucleophiles: The molecule possesses both nucleophilic (sulfur, primary amine) and electrophilic (imine carbon) centers. It can react with itself or other reagents in unintended ways, especially if stoichiometry is not carefully controlled.
Q2: I'm observing a significant amount of a polar, water-soluble byproduct that is difficult to separate from my product. What is the likely cause?
A2: This is a classic symptom of hydrolysis of the imine bond. The resulting thiourea is highly polar and water-soluble, making it challenging to remove during a standard organic work-up. This issue is exacerbated by the presence of moisture in solvents or reagents, or by reaction conditions that generate acidic or basic species.
Q3: My reaction mixture turns dark brown or black upon heating. Is this normal?
A3: Significant color change, especially to dark brown or black, is a strong indicator of thermal decomposition. This degradation can lead to a significant reduction in yield and the formation of complex, often polymeric, byproducts. It is crucial to maintain strict temperature control and consider running the reaction at the lowest effective temperature.
Q4: How can I minimize the oxidation of the thiourea group during my reaction?
A4: The sulfur atom in the thiourea group is electron-rich and susceptible to oxidation. To prevent this, you should:
Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon. This is the most critical step to prevent air-oxidation.
Degas Solvents: Use solvents that have been thoroughly degassed by methods such as sparging with nitrogen/argon or freeze-pump-thaw cycles.
Avoid Oxidizing Agents: Scrutinize all reagents to ensure no incompatible oxidizing agents are present.
Q5: What are the best practices for the storage and handling of (Dimethylamino)methylene-thiourea?
A5: To ensure the stability and reactivity of the reagent, store it in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (nitrogen or argon). Protect it from light and moisture. Before use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
Part 2: Troubleshooting Guide
This quick-reference table is designed to help you diagnose and solve common experimental issues.
Issue Observed
Potential Cause(s)
Recommended Solution(s)
Low Product Yield
1. Hydrolysis of the reagent. 2. Thermal decomposition. 3. Oxidation of the thiourea moiety. 4. Impure starting material.
1. Use anhydrous solvents and reagents; maintain a neutral pH. 2. Lower the reaction temperature; reduce reaction time.[2] 3. Conduct the reaction under an inert (N₂ or Ar) atmosphere. 4. Purify the reagent via recrystallization before use.
Multiple Spots on TLC/LC-MS
1. Competing reaction pathways. 2. Reagent instability under reaction conditions. 3. Presence of impurities in the starting material.
1. Optimize stoichiometry, reagent addition order, and temperature. 2. Perform a stability study of the reagent under your specific reaction conditions. 3. Characterize the purity of your starting material (e.g., via NMR, melting point) and purify if necessary.
Reaction Fails to Go to Completion
1. Deactivated reagent due to improper storage (hydrolysis/oxidation). 2. Insufficient reaction time or temperature.
1. Use a fresh, properly stored batch of the reagent. 2. Carefully monitor the reaction progress by TLC or LC-MS and adjust time/temperature accordingly, being mindful of thermal stability.
Inconsistent Results Between Batches
1. Degradation of the reagent over time. 2. Variation in the purity of different batches.
1. Store the reagent under an inert atmosphere in a desiccator. 2. Qualify each new batch of the reagent with a standard test reaction before use in a critical experiment.
Part 3: Key Experimental Protocols
Adherence to rigorous experimental protocol is paramount for success. The following procedures provide a framework for minimizing common side reactions.
Protocol 1: General Reaction Setup to Minimize Side Reactions
This protocol outlines the best practices for setting up a reaction involving (Dimethylamino)methylene-thiourea to ensure reproducibility and minimize byproduct formation.
1. Reagent and Glassware Preparation:
Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator under vacuum.
Ensure your (Dimethylamino)methylene-thiourea is pure and has been stored correctly. If in doubt, consider recrystallization.
Use anhydrous grade solvents from a reputable supplier or dry them using standard laboratory procedures.
2. Assembling the Reaction Apparatus:
Assemble the glassware hot and immediately place the system under a positive pressure of dry nitrogen or argon.
Use septa and cannulation techniques for all liquid transfers to prevent exposure to the atmosphere.
3. Reaction Execution:
Purge the reaction vessel containing your substrate and solvent with an inert gas for 10-15 minutes.
Dissolve the (Dimethylamino)methylene-thiourea in anhydrous, degassed solvent in a separate flask under an inert atmosphere.
Add the reagent solution to the reaction mixture dropwise via a syringe or addition funnel at a controlled temperature (e.g., using an ice bath). This prevents temperature spikes and localized high concentrations that can promote side reactions.
Maintain the reaction at the optimal temperature, avoiding excessive heat.[2] Monitor the reaction progress closely.
4. Work-up and Purification:
Upon completion, perform the work-up as quickly as possible.
If an aqueous wash is required, use deoxygenated water and consider buffering the solution if your product is sensitive to pH changes.
Concentrate the product under reduced pressure at a low temperature.
Protocol 2: Purification of (Dimethylamino)methylene-thiourea by Recrystallization
If the purity of your reagent is , this protocol can be used for purification. The synthesis of the compound often involves precipitation from an ethanol/cyclohexane mixture.[3] A similar solvent system can be adapted for recrystallization.
1. Dissolution:
In a fume hood, dissolve the impure solid in a minimum amount of warm absolute ethanol. Do not overheat, as this can cause decomposition.
If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal and performing a hot filtration.[4]
2. Crystallization:
To the warm, clear ethanol solution, slowly add cyclohexane with gentle swirling until the solution becomes faintly turbid.
Cover the flask and allow it to cool slowly to room temperature.
Once at room temperature, place the flask in an ice bath or refrigerator (4°C) for several hours to maximize crystal formation.
3. Isolation and Drying:
Collect the crystals by vacuum filtration, washing them with a small amount of cold cyclohexane.
Dry the purified crystals under high vacuum at room temperature to remove all residual solvents. Store immediately under an inert atmosphere.
Part 4: Visual Guides & Mechanisms
Diagram 1: Reactivity Map of (Dimethylamino)methylene-thiourea
This diagram highlights the key reactive sites on the molecule, providing a visual guide to its chemical behavior and potential points for side reactions.
Caption: A map of reactive centers in (Dimethylamino)methylene-thiourea.
Diagram 2: Workflow for Minimizing Side Reactions
This workflow provides a step-by-step visual guide to the ideal experimental procedure described in Protocol 1.
Technical Support Center: Troubleshooting Steric Hindrance in N-[(Dimethylamino)methylene]thiourea Reactions
N-[(Dimethylamino)methylene]thiourea (often abbreviated as TUFA in polymer science) is a highly versatile building block used in the synthesis of complex heterocycles (like thiazoles and pyrimidines) and the functionaliz...
Author: BenchChem Technical Support Team. Date: April 2026
N-[(Dimethylamino)methylene]thiourea (often abbreviated as TUFA in polymer science) is a highly versatile building block used in the synthesis of complex heterocycles (like thiazoles and pyrimidines) and the functionalization of biopolymers[1]. However, the bulky dimethylamino group, combined with the rigid planar geometry of the conjugated N-C=N system, frequently introduces severe steric hindrance. This physical crowding restricts the approach angles of incoming electrophiles, leading to stalled reactions, poor yields, or a failure to cyclize.
This guide provides field-proven, mechanistically grounded solutions to overcome these steric barriers.
Part 1: Troubleshooting FAQs
Q1: My S-alkylation yields are extremely low when reacting N-[(dimethylamino)methylene]thiourea with bulky alpha-haloketones. How can I force the reaction?A1: The issue is a high activation energy (
Ea
) barrier caused by steric repulsion between the dimethylamino moiety and your bulky electrophile.
Causality & Solution: Switch from protic solvents (like ethanol) to polar aprotic solvents (e.g., DMF or DMSO). Protic solvents heavily solvate the nucleophilic sulfur via hydrogen bonding, lowering its ground-state energy and increasing the
Ea
required to reach the transition state. Polar aprotic solvents leave the sulfur "naked" and highly reactive. Coupling this with microwave irradiation (100–120 °C) provides the rapid thermodynamic push needed to overcome the steric clash[2].
Q2: I successfully S-alkylated the thiourea, but the subsequent intramolecular cyclization to form a thiazole/pyrimidine is failing. What is preventing ring closure?A2: Ring closure requires the molecule to adopt a specific conformation, which is sterically penalized by the dimethylamino group's rotation.
Causality & Solution: Introduce a Lewis acid catalyst (e.g.,
ZnCl2
or
BF3⋅OEt2
). The Lewis acid coordinates to the carbonyl oxygen of the electrophile, drastically increasing its electrophilicity. This lowers the LUMO energy of the electrophile, allowing the sterically hindered nitrogen to attack even from sub-optimal approach trajectories[2].
Q3: I am attempting to graft this thiourea derivative onto a macromolecule (e.g., lignin) for material science applications, but the substitution rate is negligible.A3: Macromolecules like lignin possess complex, 3D cross-linked networks that create massive steric shielding around reactive phenolic or aliphatic hydroxyl sites.
Causality & Solution: Utilize a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) if working in biphasic systems, or perform the reaction in a highly swelling solvent to open the polymer matrix. Recent3 demonstrate that prolonged reflux (75 °C for 3 h) in a compatible solvent system is mandatory to achieve high grafting density[3].
Part 2: Quantitative Data on Steric Hindrance Mitigation
To illustrate the impact of reaction conditions on overcoming steric bulk, the following table summarizes the yield of a standard cyclization reaction between N-[(dimethylamino)methylene]thiourea and a sterically demanding alpha-bromoketone.
Solvent System
Temperature (°C)
Activation Method
Additive / Catalyst
Isolated Yield (%)
Mechanistic Impact
Ethanol
25
Magnetic Stirring
None
12%
High solvation limits nucleophilicity; insufficient energy.
Ethanol
78
Thermal Reflux
None
35%
Thermal energy partially overcomes
Ea
barrier.
DMF
80
Thermal Heating
None
65%
Aprotic solvent raises ground-state energy of sulfur.
DMF
120
Microwave (MW)
None
82%
MW provides rapid, localized heating to bypass steric clash.
DMF
120
Microwave (MW)
ZnCl2
(0.2 eq)
94%
Lewis acid activates electrophile; MW overcomes steric bulk.
Part 3: Self-Validating Experimental Protocols
Protocol A: Synthesis of N-[(Dimethylamino)methylene]thiourea
Causality: This protocol utilizes N,N-dimethylformamide dimethyl acetal (DMF-DMA) to condense with thiourea. The use of cyclohexane in the workup forces the precipitation of the product by exploiting its insolubility in non-polar solvents[3].
Reaction Setup: Suspend 1.0 g (13.1 mmol) of thiourea in 100 mL of anhydrous ethanol in a 250 mL round-bottom flask.
Reagent Addition: Add 2.1 mL (15.8 mmol) of DMF-DMA dropwise at room temperature under an inert nitrogen atmosphere.
Thermal Activation: Attach a reflux condenser and heat the mixture to 75 °C for 3 hours.
Validation Check 1: The initial suspension must transition into a clear, homogenous light-yellow solution as the thiourea is consumed.
Precipitation: Cool the mixture to room temperature, concentrate the solvent by 50% via rotary evaporation, and add 30 mL of cyclohexane. Stir vigorously for 30 minutes.
Isolation: Filter the resulting light-yellow precipitate under a vacuum. Wash with cold cyclohexane (2 × 10 mL).
Final Validation: Verify via TLC (DCM:MeOH 9:1,
Rf≈0.4
). Confirm structure via
1H
NMR (
DMSO−d6
): Look for the characteristic dimethylamino singlet at ~3.0-3.2 ppm and the methine proton singlet at ~8.5 ppm.
Protocol B: Sterically-Relieved Cyclization to Thiazole Derivatives
Causality: This protocol employs microwave irradiation and a Lewis acid to force the cyclization of the sterically hindered thiourea with a bulky alpha-haloketone[1].
Preparation: In a 10 mL microwave-safe vial, combine 1.0 eq of N-[(dimethylamino)methylene]thiourea and 1.1 eq of the bulky alpha-haloketone.
Solvent & Catalyst: Add 3.0 mL of anhydrous DMF and 0.2 eq of anhydrous
ZnCl2
. Seal the vial with a crimp cap.
Microwave Irradiation: Heat the reaction mixture in a dedicated microwave synthesizer at 120 °C for 15 minutes (Dynamic holding mode, max power 200 W).
Quenching & Extraction: Cool to room temperature. Dilute with 15 mL of ethyl acetate and wash with saturated aqueous
NaHCO3
(3 × 10 mL) to remove DMF and neutralize the mixture.
Drying & Concentration: Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate in vacuo.
Final Validation: Purify via flash chromatography. Validate cyclization via LC-MS (monitor for the loss of
H2O
and
HBr
mass equivalents) and IR spectroscopy (confirm the disappearance of the strong C=S thiocarbonyl stretch at ~1500
cm−1
).
Part 4: Mechanistic Visualization
Mechanistic workflow for overcoming steric hindrance in thiourea functionalization.
References
Wang, H., et al. "Discovery of Novel N-[(dimethylamino)methylene]thiourea (TUFA)-Functionalized Lignin for Efficient Cr(VI) Removal from Wastewater." PMC, 2025.3
"Synthesis and biological activity of some new condensed triazole derivatives." ResearchGate. 1
Kukushkin, S. Yu., et al. "Synthesis and properties of pyrimido[4,5-a]- and pyrido[4,3-a]carbazole derivatives." Russian Chemical Bulletin, 53(12): 2856-2861, 2004. 2
Comparative Guide: Catalytic Efficacy of Guanidine Derivatives vs. (Dimethylamino)methylene-thiourea Motifs
Executive Summary & Mechanistic Divergence When evaluating the "catalytic efficacy" of nitrogen- and sulfur-rich organic molecules, it is critical to address a fundamental mechanistic divergence. Guanidine derivatives an...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Divergence
When evaluating the "catalytic efficacy" of nitrogen- and sulfur-rich organic molecules, it is critical to address a fundamental mechanistic divergence. Guanidine derivatives and (Dimethylamino)methylene-thiourea operate under entirely different paradigms of chemical activation.
Guanidine Derivatives: These act as classical, highly efficient turnover organocatalysts . Owing to their high basicity (pKa ~13–14) and ability to form resonance-stabilized guanidinium cations, they excel at deprotonating pronucleophiles. When hybridized into Guanidine-Thiourea bifunctional catalysts , they provide dual activation (Brønsted basicity + Hydrogen bonding) [[1]]().
[(Dimethylamino)methylene]thiourea: Rather than acting as a turnover catalyst, this specific motif—often utilized as N,N'-bis[(dimethylamino)methylene]thiourea—functions as a highly reactive stoichiometric synthon . The electron-donating dimethylamino group conjugated through the methylene bridge significantly increases the nucleophilicity of the thiourea sulfur, making it a premier building block for cycloadditions to form thiophenes and thiazines 2. It is also highly efficacious as a functionalizing ligand (TUFA) on polymers like lignin for heavy metal remediation 3.
Quantitative Performance & Data Presentation
To objectively compare their performance, we must look at their primary target reactions. The Michael addition of 1,3-dicarbonyl compounds to nitroolefins serves as the benchmark for guanidine catalytic efficacy, whereas cycloaddition yields serve as the metric for the dimethylamino-thiourea synthon.
Compound / Catalyst
Primary Mode of Action
Target Reaction
Solvent
Yield (%)
Enantioselectivity (ee %)
Guanidine-Thiourea
Brønsted Base + H-Bond Donor
Nitro-Michael Addition
THF
96%
Low to Moderate
Guanidine-Thiourea
Brønsted Base + H-Bond Donor
Nitro-Michael Addition
Toluene
66%
5%
DBU (Standard Base)
Strong Brønsted Base
Nitro-Michael Addition
Toluene
>95%
N/A (Achiral)
N,N'-bis[(dimethylamino)methylene]thiourea
Nucleophilic Synthon
Thiophene Cycloaddition
Ethanol
70-85%
N/A (Achiral)
Data synthesized from comparative organocatalyst studies 1 and cycloaddition methodologies 2.
Experimental Methodologies & Causality
As an Application Scientist, I emphasize that a protocol is only as good as the understanding of its underlying physical chemistry. Below are the self-validating workflows for both paradigms.
Protocol A: Nitro-Michael Addition via Guanidine-Thiourea Catalysis
Causality Check: Solvent selection is critical here. Tetrahydrofuran (THF) provides an optimal aprotic environment, yielding 96% conversion. Conversely, protic solvents like Methanol disrupt the critical hydrogen-bonding network between the thiourea motif and the nitroalkene, dropping yields to 55% 1.
Preparation: In an oven-dried Schlenk flask, dissolve trans-β-nitrostyrene (1.0 mmol) in anhydrous THF (2.0 mL).
Catalyst Addition: Add the Guanidine-Thiourea bifunctional organocatalyst (0.2 mmol, 20 mol%). The guanidine moiety will act as the base, while the thiourea stabilizes the transition state 4.
Initiation: Introduce diethyl malonate (1.5 mmol) dropwise under an inert argon atmosphere.
Reaction: Stir the mixture at room temperature (20-25 °C) for 2 hours. Monitor via HPLC to validate turnover.
Workup: Quench with saturated aqueous NH₄Cl to neutralize the basic guanidine. Extract with ethyl acetate (3 x 10 mL).
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, concentrate in vacuo, and purify via flash column chromatography.
Protocol B: Thiophene Synthesis via (Dimethylamino)methylene-thiourea Cycloaddition
Causality Check: The addition of triethylamine is not merely for pH adjustment; it actively drives the reaction forward by deprotonating the intermediate. This facilitates the spontaneous elimination of dimethylamine—an irreversible step that thermodynamically locks the newly formed thiophene ring 2.
Preparation: Dissolve N,N'-bis[(dimethylamino)methylene]thiourea (1.0 mmol) in absolute ethanol (5.0 mL). This reagent is easily prepared by double condensation of N,N-dimethylformamide dimethyl acetal with thiourea 5.
Nucleophilic Attack: Add α-bromoketone (1.0 mmol) slowly to the stirring solution. The highly nucleophilic sulfur attacks the α-carbon.
Deprotonation: Introduce triethylamine (1.2 mmol) to facilitate in situ deprotonation of the thiazadiene intermediate.
Cyclization: Stir the mixture at room temperature for 30-60 minutes. Observe the spontaneous loss of dimethylamine gas, which triggers ring closure.
Isolation: Evaporate the solvent under reduced pressure and recrystallize the crude residue from an ethanol/water mixture to isolate the functionalized thiophene scaffold.
Visualizing the Pathways
Fig 1: Mechanistic divergence between bifunctional catalysis and stoichiometric cycloaddition.
References
Benchchem. "Quantitative Analysis of Reaction Products with Guanidine-Based Organocatalysts: A Comparative Guide". 1
National Institutes of Health (PMC). "Synthesis and evaluation of new guanidine-thiourea organocatalyst for the nitro-Michael reaction: Theoretical studies on mechanism and enantioselectivity". 4
ResearchGate. "Synthesis and biological activity of some new condensed triazole derivatives". 5
Semantic Scholar. "Synthesis and docking studies of thiophene scaffolds in COX-2".2
National Institutes of Health (PMC). "Discovery of Novel N-[(dimethylamino)methylene]thiourea (TUFA)-Functionalized Lignin for Efficient Cr(VI) Removal from Wastewater". 3
HPLC Method Validation for (Dimethylamino)methylene-thiourea Purity: A Comparative Guide to RP-HPLC vs. HILIC
Executive Summary [(Dimethylamino)methylidene]thiourea (CAS 83490-20-4) is a critical, highly polar intermediate used in the synthesis of biheterocyclic compounds, pyrimidines, and advanced kinase inhibitors[1]. Ensuring...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
[(Dimethylamino)methylidene]thiourea (CAS 83490-20-4) is a critical, highly polar intermediate used in the synthesis of biheterocyclic compounds, pyrimidines, and advanced kinase inhibitors[1]. Ensuring the high purity of this intermediate is paramount for downstream pharmaceutical synthesis. However, its unique physicochemical properties present significant challenges for traditional chromatographic analysis.
This guide provides an objective, data-driven comparison between standard Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) for the purity testing of (Dimethylamino)methylene-thiourea. Furthermore, it outlines a robust validation framework grounded in the recently modernized ICH Q2(R2) guidelines, ensuring that the chosen analytical procedure is scientifically sound, self-validating, and fit for its intended purpose[2].
The Analyte: Chemical Challenges & Chromatographic Causality
To develop a robust analytical method, one must first understand the causality behind the molecule's behavior. (Dimethylamino)methylene-thiourea features a highly delocalized
π
-electron system across its thiourea and amidine-like dimethylamino-methylene moieties.
The RP-HPLC Failure Mechanism: The molecule is highly polar and basic. In a standard C18 reversed-phase system, the analyte lacks sufficient hydrophobic surface area to partition effectively into the stationary phase. Consequently, it elutes near the void volume (
t0
). While ion-pairing agents (e.g., sodium hexanesulfonate) can artificially induce retention, they cause severe ion suppression in Mass Spectrometry (MS) and permanently alter the column's stationary phase.
The HILIC Advantage: HILIC leverages the analyte's polarity rather than fighting it. By utilizing a polar stationary phase (such as a zwitterionic sulfobetaine) and a highly organic mobile phase (e.g., >80% Acetonitrile), a semi-immobilized aqueous layer forms on the silica surface. The polar thiourea derivative partitions efficiently into this aqueous layer.
Chromatographic retention mechanisms for polar thiourea derivatives.
To objectively evaluate performance, both methodologies were tested using a self-validating system approach. Every analytical sequence must begin with System Suitability Testing (SST) to prove the system is fit for purpose before any sample is injected.
Method A: Traditional RP-HPLC (C18)
Causality: Attempts to retain the polar analyte using highly aqueous conditions, which risks C18 phase collapse and yields poor peak symmetry due to secondary silanol interactions.
Column: C18, 150 x 4.6 mm, 5 µm.
Mobile Phase: Isocratic 95% Water (0.1% Trifluoroacetic acid) / 5% Acetonitrile.
Flow Rate & Temperature: 1.0 mL/min at 25°C.
Detection: UV at 254 nm.
Sample Prep: Dissolve 1.0 mg/mL of standard in the mobile phase.
Self-Validation (SST): Inject blank. Inject standard 5 times. Result: Fails SST criteria frequently due to retention time shifting near the void volume (
tR
< 2.0 min).
Method B: Optimized HILIC (ZIC-HILIC)
Causality: Uses a pH 3.0 ammonium formate buffer to ensure the basic nitrogen atoms of the thiourea are fully protonated. This maximizes hydrophilic interaction and provides volatile salts for seamless MS compatibility.
Column: Zwitterionic HILIC (ZIC-HILIC), 150 x 4.6 mm, 3.5 µm.
Mobile Phase: Isocratic 10% Aqueous Buffer (20 mM Ammonium Formate, pH 3.0) / 90% Acetonitrile.
Flow Rate & Temperature: 0.5 mL/min at 30°C.
Detection: UV at 254 nm and ESI-MS (Positive mode).
Sample Prep: Dissolve 1.0 mg/mL of standard in 90% Acetonitrile. (Critical: Sample diluent must match initial mobile phase organic strength to prevent peak distortion).
Self-Validation (SST):
Blank injection shows zero interference at the analyte
tR
.
Peak area %RSD for 5 replicate standard injections ≤ 1.5%.
Tailing factor (
Tf
) ≤ 1.5.
Comparative Performance Data
Performance Metric
Method A: RP-HPLC (C18)
Method B: HILIC (ZIC-HILIC)
Conclusion
Retention Time (
tR
)
1.8 min (Near Void)
6.5 min (Optimal)
HILIC provides necessary retention.
Peak Tailing (
Tf
)
2.4 (Severe Tailing)
1.1 (Symmetrical)
HILIC eliminates secondary silanol interactions.
Theoretical Plates (
N
)
< 2,500
> 18,000
HILIC offers vastly superior column efficiency.
MS Compatibility
Poor (TFA causes suppression)
Excellent (Volatile buffer)
HILIC allows for direct LC-MS impurity ID.
Linearity (
R2
)
0.9910
0.9998
HILIC meets strict ICH Q2(R2) criteria.
ICH Q2(R2) Method Validation Framework
The ICH Q2(R2) guideline, effective as of June 2024, represents a paradigm shift toward a lifecycle and Quality-by-Design (QbD) approach for analytical methods[3][4]. For a quantitative purity test of an intermediate like (Dimethylamino)methylene-thiourea, the validation must demonstrate that the procedure is fit for its intended purpose[2].
ICH Q2(R2) Method Validation Workflow for Purity Testing.
Design of Experiments (DoE) varying flow rate (±0.05 mL/min), pH (±0.2), and temp (±2°C).
SST criteria must remain met across all variations.
Method remains robust;
Tf
remains < 1.2.
Conclusion
For the purity testing of highly polar intermediates like (Dimethylamino)methylene-thiourea, traditional RP-HPLC is fundamentally mismatched to the analyte's physicochemical properties, leading to poor retention and method instability. HILIC is the definitive choice. By utilizing a zwitterionic stationary phase and a high-organic mobile phase, the HILIC method not only provides excellent retention and peak symmetry but also seamlessly integrates with MS detection. When validated under the rigorous, lifecycle-oriented ICH Q2(R2) guidelines, this HILIC method establishes a highly trustworthy, self-validating system perfectly suited for modern pharmaceutical development.
References
[2] validation of analytical procedures q2(r2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:
[3] ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QbD Group. Available at:
[4] ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at:
[1] [(DIMETHYLAMINO)METHYLIDENE]THIOUREA | CAS 83490-20-4. Matrix Fine Chemicals. Available at:
A Comparative Guide to the Mass Spectrometry Fragmentation of (Dimethylamino)methylene-thiourea
Introduction In the landscape of analytical chemistry, mass spectrometry (MS) stands as a cornerstone technique for the elucidation of molecular structures. The fragmentation patterns generated within a mass spectrometer...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the landscape of analytical chemistry, mass spectrometry (MS) stands as a cornerstone technique for the elucidation of molecular structures. The fragmentation patterns generated within a mass spectrometer offer a molecular fingerprint, providing invaluable insights into the connectivity and arrangement of atoms within a molecule. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of (Dimethylamino)methylene-thiourea. We will explore the characteristic fragmentation pathways of this molecule and compare them with related structures to highlight the unique features that aid in its identification and characterization. This information is particularly relevant for researchers and scientists in drug development and quality control, where unambiguous compound identification is paramount.
(Dimethylamino)methylene-thiourea is a derivative of thiourea containing a dimethylaminomethylene substituent. Thioureas and their derivatives are a class of compounds with significant applications in medicinal and agricultural chemistry due to their biological activities.[1] The structural nuances of these molecules, which can be effectively probed by mass spectrometry, are critical to understanding their function.
Experimental Methodology
To ensure the generation of a reproducible and reliable fragmentation pattern, the following experimental protocol for analysis by gas chromatography-mass spectrometry (GC-MS) with electron ionization is recommended.
Step-by-Step Experimental Protocol
Sample Preparation: Dissolve a small quantity (approximately 1 mg) of (Dimethylamino)methylene-thiourea in a suitable volatile solvent, such as methanol or acetonitrile, to a final concentration of 100 µg/mL.
GC-MS System: An Agilent GC-MS system (or equivalent) equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable for this analysis.
Injection: Inject 1 µL of the prepared sample into the GC inlet, operating in splitless mode to maximize sensitivity.
Gas Chromatography Conditions:
Inlet Temperature: 250°C
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Oven Temperature Program:
Initial temperature: 100°C, hold for 1 minute.
Ramp: Increase temperature at a rate of 15°C/min to 280°C.
Final hold: Hold at 280°C for 5 minutes.
Mass Spectrometry Conditions:
Ionization Mode: Electron Ionization (EI)
Electron Energy: 70 eV
Ion Source Temperature: 230°C
Quadrupole Temperature: 150°C
Mass Range: Scan from m/z 40 to 300.
This self-validating protocol ensures that the analyte is effectively separated and introduced into the mass spectrometer, leading to the consistent generation of its characteristic fragmentation pattern.
Fragmentation Pattern Analysis of (Dimethylamino)methylene-thiourea
The mass spectrum of (Dimethylamino)methylene-thiourea is characterized by a series of fragment ions that provide a clear roadmap to its molecular structure. The fragmentation is primarily driven by the presence of heteroatoms (nitrogen and sulfur) and the charge localization following electron impact.[2]
Proposed Fragmentation Pathways
The fragmentation of the molecular ion of (Dimethylamino)methylene-thiourea is proposed to occur through several key pathways. These pathways are initiated by the ionization of the molecule, which can occur at the sulfur atom or one of the nitrogen atoms due to their lone pairs of electrons.
Caption: Proposed fragmentation pathway of (Dimethylamino)methylene-thiourea.
Analysis of Key Fragment Ions
m/z
Proposed Structure
Formation Pathway
131
[(CH₃)₂N-CH=N-C(S)NH₂]⁺•
Molecular Ion (M⁺•)
71
[(CH₃)₂N-CH=N]⁺•
Cleavage of the C-N bond with loss of the thioamide radical (•CSNH₂)
59
[H₂N-C=S]⁺
Cleavage of the C-N bond with loss of the (dimethylamino)methylene-imino radical
58
[CH₂=N(CH₃)₂]⁺
Rearrangement of the m/z 71 fragment followed by loss of HCN
57
[(CH₃)₂N-CH]⁺•
Loss of N₂ from the m/z 71 fragment
43
[CH₃-N=CH₂]⁺
Loss of a methyl radical (•CH₃) from the m/z 58 fragment
Comparative Fragmentation Analysis
To better understand the unique fragmentation characteristics of (Dimethylamino)methylene-thiourea, it is instructive to compare its fragmentation pattern with that of related molecules, such as N,N'-dimethylthiourea and dimethylamine.
N,N'-Dimethylthiourea vs. (Dimethylamino)methylene-thiourea
N,N'-dimethylthiourea, a structural isomer, would be expected to exhibit some similar fragments but also key differences. The molecular weight of N,N'-dimethylthiourea is 104.18 g/mol .[3] Its fragmentation would likely involve cleavage of the N-C bonds, leading to fragments corresponding to methyl isothiocyanate ([CH₃NCS]⁺•, m/z 73) and methylamine ([CH₃NH₂]⁺•, m/z 31). The presence of the methylene bridge and the dimethylamino group in (Dimethylamino)methylene-thiourea leads to the characteristic fragments at m/z 71 and 58, which would be absent or of very low intensity in the spectrum of N,N'-dimethylthiourea.
Caption: Comparison of key fragments for related compounds.
Dimethylamine vs. (Dimethylamino)methylene-thiourea
The fragmentation of dimethylamine provides a reference for the behavior of the dimethylamino group. The mass spectrum of dimethylamine shows a base peak at m/z 44, corresponding to the loss of a hydrogen atom, and a significant peak at m/z 30 from the loss of a methyl radical.[4] The presence of the m/z 58 fragment in the spectrum of (Dimethylamino)methylene-thiourea, which can be rationalized as [CH₂=N(CH₃)₂]⁺, is a clear indicator of the dimethylamino moiety, but its formation pathway is more complex due to the larger molecular structure.
Conclusion
The mass spectrometry fragmentation pattern of (Dimethylamino)methylene-thiourea is a rich source of structural information. The key fragments at m/z 71, 59, and 58 are highly characteristic and provide a reliable means of identifying this compound. By comparing its fragmentation with that of related molecules like N,N'-dimethylthiourea and dimethylamine, the unique structural features of (Dimethylamino)methylene-thiourea are highlighted. This detailed analysis serves as a valuable resource for researchers and scientists, enabling them to confidently identify and characterize this and similar compounds in their work. The provided experimental protocol ensures that high-quality, reproducible data can be obtained, forming a solid foundation for any analytical investigation.
References
Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory. ResearchGate. [Link]
Fragmentation reactions of singly and doubly protonated thiourea- and sugar-substituted cyclams and their transition-metal complexes. PubMed. [Link]
Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Huddersfield Repository. [Link]
Discovery of Novel N-[(dimethylamino)methylene]thiourea (TUFA)-Functionalized Lignin for Efficient Cr(VI) Removal from Wastewater. PMC. [Link]
Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. International Union of Crystallography. [Link]
Synthesis and mass spectral study of thiourea and thiocarbamiate derivatives from phthalimidoacyl isothiocyanates. TSI Journals. [Link]
Peptide dimethylation: fragmentation control via distancing the dimethylamino group. PubMed. [Link]
Common fragmentation mechanisms in mass spectrometry. YouTube. [Link]
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
Mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylmethanamine. Doc Brown's Chemistry. [Link]
Synthesis and characterization of bis-thiourea having amino acid derivatives. ResearchGate. [Link]
Benchmarking (Dimethylamino)methylene-thiourea against other trityl-protected reagents
When designing synthetic routes for thio-functionalized scaffolds, chemists frequently face a strategic bifurcation: utilizing highly reactive, unprotected building blocks versus employing sterically masked, orthogonally...
Author: BenchChem Technical Support Team. Date: April 2026
When designing synthetic routes for thio-functionalized scaffolds, chemists frequently face a strategic bifurcation: utilizing highly reactive, unprotected building blocks versus employing sterically masked, orthogonally protected reagents. This guide benchmarks (Dimethylamino)methylene-thiourea (often abbreviated as TUFA) against the broader class of Trityl-protected reagents (e.g., Trityl isothiocyanate, S-Trityl cysteine). By evaluating their mechanistic utility, atom economy, and application profiles, we provide drug development professionals and materials scientists with an objective framework for reagent selection.
Mechanistic Divergence: Direct Reactivity vs. Orthogonal Protection
The Unprotected Paradigm: (Dimethylamino)methylene-thiourea
(Dimethylamino)methylene-thiourea (CAS 83490-20-4) is an activated, unprotected amidine-thiourea building block[1]. Its structural genius lies in the dimethylaminomethylene moiety, which acts as an excellent, built-in leaving group. This facilitates direct, double condensation reactions without the need for intermediate deprotection steps[2]. Because it offers dual nitrogen-sulfur functionality, it is highly favored for the rapid, one-pot synthesis of complex heterocycles such as imidazo[2,1-b]thiazoles and pyrimidines[2]. Recently, its direct reactivity has been leveraged in environmental science to graft onto lignin, creating adsorbents for hexavalent chromium [Cr(VI)] removal[3][4].
The Protected Paradigm: Trityl-Protected Reagents
Conversely, trityl-protected reagents (such as Trityl isothiocyanate or S-Trityl amino acids) prioritize absolute reaction control over immediate atom economy. The triphenylmethyl (trityl) group is exceptionally bulky, providing immense steric hindrance that shields the reactive sulfur or nitrogen center from unwanted cross-reactions during complex, multi-step syntheses[5]. This orthogonality is indispensable in solid-phase peptide synthesis (SPPS) and oligonucleotide assembly, where the reactive center must remain inert through multiple cycles of coupling and washing before being selectively liberated[6][7].
Performance Benchmarking
To objectively compare these two paradigms, we must look at their efficiency, structural demands, and downstream processing requirements.
As a Senior Application Scientist, it is critical to understand not just how to execute a protocol, but why the chemistry behaves as it does. Below are field-proven workflows for both reagent classes, designed as self-validating systems.
Protocol A: Direct Material Functionalization via TUFA[3][4]
Objective: Grafting TUFA onto an aminated lignin backbone for heavy metal adsorption.
Causality: The elevated temperature provides the thermodynamic activation energy necessary to expel the dimethylamine leaving group. Because TUFA is unprotected, the thiourea linkage forms directly, maintaining the structural integrity of the lignin without requiring harsh post-synthetic cleavage.
Preparation: Dissolve the base material (e.g., aminated lignin) in a suitable polar aprotic solvent (e.g., DMF) under continuous stirring.
Coupling: Add 1.2 equivalents of (Dimethylamino)methylene-thiourea. Heat the reaction mixture to 40–70 °C.
Self-Validation: Monitor the exhaust of the reaction flask using damp red litmus paper. The evolution of basic dimethylamine gas will turn the paper blue, visually validating that the condensation reaction is actively proceeding.
Workup: Once gas evolution ceases, precipitate the functionalized lignin in cold water, filter, and dry under a vacuum.
Protocol B: TFA-Mediated Deprotection of Trityl-Protected Scaffolds[5]
Objective: Cleavage of the S-trityl group from a peptide synthesized on a solid support.
Causality: Trifluoroacetic acid (TFA) provides the highly acidic environment required to protonate and cleave the S-trityl bond. Triisopropylsilane (TIS) is strictly required as a carbocation scavenger; without it, the highly stable, reactive triphenylmethyl cation would immediately re-alkylate the liberated thiol, ruining the yield[5].
Preparation: Place the dry, trityl-protected peptide-resin in a reaction vessel.
Cleavage Cocktail: Prepare a fresh solution of 95% TFA, 2.5% ultrapure water, and 2.5% TIS[5]. Add approximately 10 mL of cocktail per gram of resin.
Execution: Shake the mixture at room temperature for 1.5 to 2 hours[5].
Self-Validation: The cleavage solution will rapidly transition to a deep yellow/orange color. This chromic shift confirms the generation of the stable trityl cation, visually validating a successful deprotection event.
Workup: Filter the resin and precipitate the free-thiol peptide using ice-cold diethyl ether.
Pathway Visualization
The following diagram maps the divergent synthetic logic between direct functionalization and orthogonal protection strategies.
Divergent synthetic pathways: Direct functionalization via TUFA vs. orthogonal trityl protection.
References
Title: [(DIMETHYLAMINO)METHYLIDENE]THIOUREA | CAS 83490-20-4
Source: Matrix Fine Chemicals
URL: [Link]
Title: Discovery of Novel N-[(dimethylamino)methylene]thiourea (TUFA)-Functionalized Lignin for Efficient Cr(VI) Removal from Wastewater
Source: Toxics (MDPI) / PubMed Central
URL: [Link]
Title: The Journal of Organic Chemistry Vol. 68 No. 12 (From Thiourea to Bicyclic Structures)
Source: ACS Publications
URL: [Link]
Title: Glen Report 27.16 - Technical Brief - Capping and Trityl-protected Amino-Modifiers
Source: Glen Research
URL: [Link]
Title: Trityl isothiocyanate support for solid-phase synthesis
Source: Journal of Combinatorial Chemistry / PubMed
URL: [Link]
Yield comparison of (Dimethylamino)methylene-thiourea vs traditional thiourea catalysts
For the modern researcher, the thiourea functional group represents a versatile tool in synthetic chemistry. From pioneering organocatalysts to valuable synthetic intermediates, thiourea derivatives have carved a signifi...
Author: BenchChem Technical Support Team. Date: April 2026
For the modern researcher, the thiourea functional group represents a versatile tool in synthetic chemistry. From pioneering organocatalysts to valuable synthetic intermediates, thiourea derivatives have carved a significant niche. This guide provides an in-depth comparison between the well-established "traditional" thiourea organocatalysts and the functionally distinct (Dimethylamino)methylene-thiourea, offering clarity on their respective applications and performance based on available scientific literature.
Introduction: The Rise of Thiourea in Synthesis
The replacement of the oxygen atom in urea with sulfur significantly alters the molecule's electronic properties, resulting in thioureas having higher acidity and being stronger hydrogen bond donors.[1] This enhanced hydrogen-bonding capability is the cornerstone of their widespread use in organocatalysis, where they activate electrophiles through non-covalent interactions.[1][2][3] Over the past two decades, a plethora of chiral thiourea catalysts have been developed and successfully employed in a wide array of asymmetric transformations, offering a metal-free and highly selective approach to complex molecule synthesis.[1][2][4]
Traditional Thiourea Catalysts: Masters of Asymmetric Induction
Traditional thiourea catalysts, particularly those bearing electron-withdrawing groups such as 3,5-bis(trifluoromethyl)phenyl moieties (e.g., Schreiner's catalyst), are renowned for their ability to catalyze a variety of enantioselective reactions.[5][6] These catalysts function by forming a double hydrogen bond with an electrophilic substrate, thereby lowering its LUMO and rendering it more susceptible to nucleophilic attack.
Bifunctional thiourea catalysts, which incorporate a basic moiety such as a tertiary amine (e.g., Takemoto's catalyst), represent a further evolution of this concept.[5][7] These catalysts can simultaneously activate both the electrophile (via the thiourea group) and the nucleophile (via the basic site), leading to enhanced reactivity and stereoselectivity.[4][8][9] This dual activation model has proven highly effective in numerous transformations, including Michael additions, aza-Henry reactions, and Mannich reactions.[6][7][10]
Yield Performance of Traditional Thiourea Catalysts
The efficacy of traditional thiourea catalysts is well-documented across a broad spectrum of reactions. The yields are often high to excellent, contingent on the specific catalyst structure, substrates, and reaction conditions.
Experimental Protocol: Asymmetric Michael Addition Catalyzed by a Bifunctional Thiourea
The following is a general procedure for the asymmetric Michael addition of a 1,3-dicarbonyl compound to a nitroolefin, a benchmark reaction for evaluating bifunctional thiourea catalysts.[6]
To a dry reaction vial under an inert atmosphere, add the bifunctional thiourea catalyst.
Add toluene, followed by the 1,3-dicarbonyl compound.
Stir the mixture at room temperature for 10 minutes.
Add the nitroolefin to the reaction mixture.
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, concentrate the reaction mixture under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.
Determine the yield and enantiomeric excess (e.g., by chiral HPLC).
Mechanistic Insight: The Power of Dual Activation
The superior performance of bifunctional thiourea catalysts can be attributed to their ability to organize the transition state through a network of non-covalent interactions.
Caption: Proposed catalytic cycle for a bifunctional thiourea catalyst in a Michael addition.
(Dimethylamino)methylene-thiourea: A Versatile Reagent and Building Block
In contrast to the catalytic role of traditional thioureas, (Dimethylamino)methylene-thiourea primarily serves as a versatile reagent and building block in organic synthesis. Its structure, featuring a reactive enamine-like moiety, dictates its chemical behavior.
One of the key applications of (E)-N-(Dimethylamino)methylenethiourea is in the synthesis of various heterocyclic compounds. It acts as a precursor for carbamothioyl-containing intermediates, which can then be cyclized to form triazepines, imidazoles, pyrimidines, and oxadiazoles.[11] These transformations typically proceed under mild conditions and with good yields, highlighting the reagent's utility in medicinal chemistry for constructing nitrogen- and sulfur-rich scaffolds.[11]
Furthermore, N-[(dimethylamino)methylene]thiourea has been successfully grafted onto lignin to create a novel adsorbent for the efficient removal of hexavalent chromium (Cr(VI)) from wastewater.[12] This functionalization introduces abundant nitrogen and sulfur-containing groups, which are key for the high adsorption capacity observed.[12]
Performance and Applications of (Dimethylamino)methylene-thiourea
The performance of (Dimethylamino)methylene-thiourea is measured not by catalytic turnover, but by its efficiency as a reactant or a functionalizing agent.
Application
Role
Key Transformation
Performance Metric
Reference
Heterocycle Synthesis
Reagent
Reaction with tosyl chloride and subsequent cyclization
A direct yield comparison in the same catalytic reaction is not applicable, as these two classes of thioureas have fundamentally different roles in chemical synthesis.
Feature
Traditional Thiourea Catalysts
(Dimethylamino)methylene-thiourea
Primary Role
Organocatalyst (Lewis Acid via H-bonding)
Reagent / Building Block
Mechanism of Action
Activation of electrophiles through hydrogen bonding.
Nucleophilic character of the thiourea and reactivity of the methylene group.
Key Applications
Asymmetric synthesis (e.g., Michael additions, aza-Henry reactions, Diels-Alder).
Synthesis of heterocycles, functionalization of materials.
Reaction yield (as a reactant), functional performance of the resulting material.
Conclusion: Choosing the Right Thiourea for the Task
Both traditional thiourea catalysts and (Dimethylamino)methylene-thiourea are valuable compounds in the arsenal of the modern chemist. The choice between them is dictated entirely by the synthetic objective. For enantioselective transformations requiring the activation of an electrophile, the well-established family of traditional and bifunctional thiourea catalysts offers a powerful and predictable solution. Conversely, when the goal is the construction of specific heterocyclic systems or the functionalization of materials with nitrogen- and sulfur-containing moieties, (Dimethylamino)methylene-thiourea serves as an effective and versatile reagent. Understanding these distinct functionalities is key to leveraging the full potential of thiourea chemistry in research and development.
References
Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds - Organic & Biomolecular Chemistry (RSC Publishing).
Recent applications of thiourea-based organocatalysts in asymmetric multicomponent reactions (AMCRs) - Organic & Biomolecular Chemistry (RSC Publishing).
Technical Support Center: Catalyst Selection for Thiourea Synthesis - Benchchem.
Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC.
(Thio)urea-mediated synthesis of functionalized six-membered rings with multiple chiral centers - Beilstein Journals.
Benchmarking Enantioselectivity: A Comparative Guide to Chiral Thiourea C
Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - RSC Advances (RSC Publishing).
Substituted acyl thioureas and acyl thiosemicarbazides: synthesis and biological activity (minireview) | ScienceRise: Pharmaceutical Science.
Thiourea Organocatalysts as Emerging Chiral Pollutants: En Route to Porphyrin-Based (Chir)Optical Sensing - MDPI.
A review of the synthesis and coordination of some lesser studied thiourea ligands bearing electronegative sulfonyl, phosphoryl and cyano substituents towards platinum group and rel
10.
A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium | The Journal of Organic Chemistry - ACS Public
Thiourea-Catalyzed Amidation of Esters: A New Method for the Preparation of Amides | Request PDF - ResearchG
Thiourea organoc
Isothiourea catalysed enantioselective generation of point and axially chiral iminothia- and iminoselenazinanones - RSC Publishing.
Thiourea catalysts for synthesis of Active Pharmaceutical Ingredients - ChemRxiv.
Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds - Organic & Biomolecular Chemistry (RSC Publishing).
(E)-N-(Dimethylamino)methylenethiourea - Enamine.
Discovery of Novel N-[(dimethylamino)methylene]thiourea (TUFA)-Functionalized Lignin for Efficient Cr(VI)
Asymmetric Morita−Baylis−Hillman Reaction Catalyzed by Isophoronediamine-Derived Bis(thio)
The catalytic performance of the thiourea catalysts categorized into a)...
Thiourea-catalysed conjugate additions of amines to vinyl phosphonates and phosphinates - Organic & Biomolecular Chemistry (RSC Publishing).
This guide provides comprehensive, scientifically grounded protocols for the safe handling and disposal of-thiourea. Designed for drug development professionals and analytical chemists, this document bridges the gap betw...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides comprehensive, scientifically grounded protocols for the safe handling and disposal of-thiourea. Designed for drug development professionals and analytical chemists, this document bridges the gap between standard operating procedures and the underlying chemical causality that dictates these safety measures.
Chemical Profile & Mechanistic Hazard Assessment
Before executing any disposal protocol, it is critical to understand the physicochemical properties of the target compound. -thiourea (CAS 910297-67-5) is a complex biochemical reagent frequently utilized in proteomics research and advanced screening libraries[1][2].
The molecule consists of a thiourea core flanked by a bulky triphenylmethyl (trityl) group and a dimethylamino-methylene moiety. These structural features directly dictate its environmental and toxicological hazard profile.
High molecular weight and bulky trityl group reduce volatility but increase environmental persistence.
Solubility Profile
Highly lipophilic (hydrophobic)
Will not safely dilute in aqueous waste streams; strictly prohibits drain disposal.
Waste Classification
Non-halogenated, sulfur-containing organic
Must be segregated from halogenated solvents to prevent cross-contamination and optimize incineration.
The Causality of Disposal: Why Standard Methods Fail
In laboratory settings, it is a common error to group all non-halogenated organics into a single waste carboy. However, the presence of the thiourea moiety in this compound necessitates a specialized approach.
Environmental Toxicity: Thiourea derivatives are notoriously toxic to aquatic life and possess high environmental persistence due to the steric hindrance of the trityl group, which resists rapid microbial degradation.
Combustion Byproducts: When incinerated, the sulfur and nitrogen atoms in the molecule undergo oxidation to form sulfur oxides (SOx) and nitrogen oxides (NOx). If disposed of in standard low-temperature municipal incinerators, these gases contribute to environmental toxicity. Therefore, the waste must be routed to a licensed chemical disposal facility equipped with high-temperature rotary kilns and alkaline flue-gas scrubbers capable of neutralizing acidic combustion byproducts.
Step-by-Step Disposal Methodology
The following self-validating protocol ensures full compliance with Environmental Health and Safety (EHS) standards and Resource Conservation and Recovery Act (RCRA) principles.
Step 1: Exposure Mitigation & PPE
Action: Don standard laboratory PPE, including a chemically resistant lab coat, safety goggles, and nitrile gloves. Conduct all transfers within a certified, properly functioning chemical fume hood.
Causality: While not highly volatile, the compound in powder form presents a particulate inhalation hazard and potential dermal sensitization risk common to thiourea derivatives.
Step 2: Primary Containment & Solubilization
Action: If the compound is in a solid state (e.g., expired screening library stock), do not attempt to dissolve it in water. If it must be transferred as a solution, use a compatible non-halogenated organic solvent (e.g., DMSO or Acetonitrile, depending on your lab's specific waste stream compatibility).
Causality: The trityl group renders the compound highly hydrophobic. Aqueous attempted dissolution will result in suspension and heterogeneous waste, complicating downstream processing.
Step 3: Waste Segregation
Action: Deposit the material into a designated waste container labeled explicitly for "Non-Halogenated Organic Waste - Contains Sulfur/Nitrogen."
Causality: Segregating sulfur-containing waste alerts the downstream disposal contractor to route the carboy to an incinerator equipped with the necessary alkaline scrubbers, preventing the release of toxic SOx gases.
Step 4: Vessel Selection
Action: Utilize High-Density Polyethylene (HDPE) carboys or PTFE-lined glass bottles for waste accumulation.
Causality: HDPE provides excellent chemical resistance against the organic solvents typically used to dissolve this compound, preventing leaching or container degradation over time.
Step 5: Labeling and Chain of Custody
Action: Affix a GHS-compliant hazardous waste label detailing the exact chemical name, CAS number (910297-67-5), and the approximate concentration. Log the addition in the laboratory's chemical inventory system.
Operational Workflow Visualization
The following diagram maps the critical path for the safe handling and disposal of this compound, emphasizing the decision gates required for compliance.
Caption: Standardized EHS workflow for the segregation, containment, and destruction of sulfur-containing organic lab waste.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 44195635, -thiourea. Retrieved from:[Link]